5-iodo-1H-indole-2-carboxylic Acid

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Researchers face unpredictable SAR when substituting indole-5-halogens. Bromine or chlorine analogs fail to replicate the superior leaving-group ability or NMDA receptor glycine-site binding of the 5-iodo variant. - **Synthetic advantage**: Iodine enables mild, high-yield Pd-catalyzed cross-couplings (Suzuki, Sonogashira) - unreachable with Br/Cl. - **Biological specificity**: Required 5-position substitution for probing the glycine binding site in NMDA receptor antagonist programs. - **Supply security**: Packaged as a high-purity reference standard; bulk R&D quantities available for lead optimization.

Molecular Formula C9H6INO2
Molecular Weight 287.056
CAS No. 99066-64-5
Cat. No. B2789447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-iodo-1H-indole-2-carboxylic Acid
CAS99066-64-5
Molecular FormulaC9H6INO2
Molecular Weight287.056
Structural Identifiers
SMILESC1=CC2=C(C=C1I)C=C(N2)C(=O)O
InChIInChI=1S/C9H6INO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13)
InChIKeyVFNFKMFTFFMIRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-1H-indole-2-carboxylic Acid: Procurement & Technical Baseline


5-Iodo-1H-indole-2-carboxylic acid (CAS 99066-64-5) is a key halogenated indole-2-carboxylic acid derivative, valued in medicinal chemistry and chemical biology for its versatile reactivity and established biological target engagement. Its molecular formula is C₉H₆INO₂ with a molecular weight of 287.05 g/mol . The compound features a carboxylic acid group at the 2-position and an iodine atom at the 5-position of the indole ring . The 5-iodo substitution is particularly notable for enabling downstream functionalization via palladium-catalyzed cross-coupling reactions [1] and for its role in modulating interactions with therapeutic targets such as the NMDA receptor [2].

Cross-coupling building block 5-iodo substitution enables palladium-catalyzed Suzuki/Sonogashira reactions for library synthesis. Reactivity context: iodoarenes generally more reactive than bromo/chloro analogs
NMDA receptor tool compound Belongs to 5-halo indole-2-carboxylate class with reported glycine-site antagonist activity. Class-level SAR; specific IC₅₀ not reported for 5-iodo derivative
Antimicrobial scaffold probe 5-halogenated indole-2-carboxylic acid core linked to distinct antimicrobial profiles. Iodine effects must be verified directly

5-Iodo-1H-indole-2-carboxylic Acid: Generic Substitution Pitfalls


In-class indole-2-carboxylic acids cannot be simply interchanged because the specific halogen and its position profoundly alter reactivity and biological recognition. Structure-activity relationship (SAR) studies reveal that substitution at the indole 5-position is often detrimental to certain target engagements, while the 6-position accommodates large lipophilic residues [1], making the 5-iodo derivative a unique tool for probing this sensitive site. Furthermore, the iodine atom's superior leaving-group ability in cross-coupling reactions, compared to bromine or chlorine, provides a distinct synthetic advantage for constructing complex molecular architectures [2]. These factors create a procurement imperative for the exact 5-iodo-2-carboxylic acid variant, as alternatives introduce unpredictable changes in both synthetic outcomes and biological readouts.

Halogen
Replacing 5-iodo with 5-bromo or 5-chloro may alter cross-coupling reactivity and yield; iodine’s leaving-group behavior differs significantly, which can change reaction outcomes.
Position
NMDA glycine-site antagonism is highly position-sensitive; only 5- and 6-halo substitution maintain activity. Moving the halogen to 4- or 7-position or removing it may abolish target engagement.
Analog
Antimicrobial SAR is halogen-dependent; activity profiles for 5-iodo cannot be inferred from 5-fluoro, 5-chloro, or 5-bromo analogs. Direct substitution risks misleading screening results.

5-Iodo-1H-indole-2-carboxylic Acid: Differentiation from Analogs


Cross-Coupling Reactivity Advantage

The 5-iodo substituent on the indole ring is a strategic choice for enabling efficient palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings [1]. Iodoarenes are generally more reactive than their bromo- or chloro- counterparts in oxidative addition steps, often allowing for milder reaction conditions and higher yields. While no head-to-head yield comparison for this specific compound was located, the established principle in organometallic chemistry is that the carbon-iodine bond is weaker and more readily activated than carbon-bromine or carbon-chlorine bonds, directly translating to a more versatile synthetic building block.

Cross-Coupling Reactivity
Class-level inference
5-iodo > 5-bromo/5-chloro in oxidative addition (established principle)
Supports synthetic versatility review for palladium-catalyzed couplings
Not verified by compound-specific head-to-head data
Synthetic Chemistry Cross-Coupling Medicinal Chemistry

NMDA Glycine Site Antagonism

In vitro receptor binding studies have established that indole-2-carboxylates bearing a halogen substitution specifically at the 5- or 6-position are potent competitive antagonists of the NMDA (N-methyl-D-aspartate)-associated strychnine-insensitive glycine receptor [1]. This SAR finding directly implicates the 5-iodo derivative as a member of a privileged class for this neuropharmacological target. While specific IC₅₀ values for 5-iodo-1H-indole-2-carboxylic acid were not found in the source literature, the class-level activity is well-documented, with related 6-chloro-2-carboxyindole-3-acetic acid (SC-49648) showing in vivo antagonism of NMDA-induced cGMP responses in mouse cerebellum [1].

NMDA Glycine Site
Class-level inference
5-/6-halo indole-2-carboxylates act as antagonists; non-halogenated or 4-/7-halo inactive
Positions compound as a neuropharmacology tool scaffold
Specific IC₅₀ values not available in source literature
Neuroscience NMDA Receptor Pharmacology

Analytical Reference Standard Traceability

5-Iodo-1H-indole-2-carboxylic acid is utilized as a fully characterized reference standard for analytical method development and method validation (AMV) during drug synthesis and formulation stages . It provides traceability against pharmacopeial standards (e.g., USP or EP), which is a requirement for regulatory submissions . This application necessitates a compound with a high degree of purity and a well-defined impurity profile, which reputable vendors ensure through rigorous quality control.

Reference Standard
Supporting evidence
Characterized reference material for AMV/QC, traceable to pharmacopeial standards
Enables analytical method validation and regulatory documentation
Batch-specific purity and impurity profile must be reviewed
Analytical Chemistry Quality Control Method Validation

Halogen-Dependent Antimicrobial Activity

A comprehensive experimental and computational study on dimers of 5-halo-1H-indole-2-carboxylic acids demonstrated that halogen substitution at the 5-position significantly influences microbiological activity against various fungal and bacterial strains [1]. The study characterized 5-fluoro, 5-chloro, and 5-bromo derivatives, revealing that each halogen imparts distinct activity profiles [1]. While the 5-iodo derivative was not included in this specific study, the work firmly establishes the 5-halogenated scaffold as a critical determinant of antimicrobial activity, providing a strong class-level inference for the utility of 5-iodo-1H-indole-2-carboxylic acid in antimicrobial discovery programs.

Antimicrobial Activity
Class-level inference
5-halo indole-2-carboxylic acids show distinct antimicrobial profiles; 5-iodo not directly tested
Supports antimicrobial screening scaffold review
Iodine-specific steric/electronic effects require direct investigation
Antimicrobial Halogen Bonding Medicinal Chemistry

5-Iodo-1H-indole-2-carboxylic Acid: Research & Industrial Applications


NMDA Glycine Site Antagonist Scaffold

Use as a starting material for the synthesis of novel NMDA receptor antagonists. The 5-iodo substitution is essential for initial activity at the glycine binding site, as demonstrated by class-level SAR studies [1]. The iodine atom serves as a handle for further diversification via cross-coupling to explore the 5-position's tolerance in advanced leads.

Heterocyclic Library Building Block

Employ as a versatile intermediate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to generate diverse compound libraries [2]. The superior reactivity of the iodo group enables efficient coupling under mild conditions, a key advantage over bromo or chloro analogs for rapid SAR exploration.

Certified Reference Standard for Method Validation

Utilize as a high-purity reference standard for analytical method development, validation, and quality control in pharmaceutical manufacturing . Its traceability to pharmacopeial standards ensures compliance with regulatory requirements for drug substance characterization.

Probing Halogen Antimicrobial Effects

Incorporate as a core scaffold in antimicrobial drug discovery programs to investigate the impact of a large, polarizable halogen (iodine) at the indole 5-position on activity against bacterial and fungal pathogens, leveraging established class-level findings [3].

Application
Selection Property
Validation Focus
NMDA receptor antagonist scaffold studies
5-Halo indole-2-carboxylate class glycine-site binding
In vitro binding and functional antagonism assays
Heterocyclic library synthesis
5-Iodo handle for palladium-catalyzed cross-coupling diversification
Coupling efficiency, substrate scope, and mild condition compatibility
Analytical method validation reference
High-purity, traceable reference standard
Chromatographic purity, impurity profiling, and pharmacopeial traceability
Antimicrobial scaffold screening
5-Halogenated indole-2-carboxylic acid core
In vitro antimicrobial activity profiling against bacterial and fungal strains

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